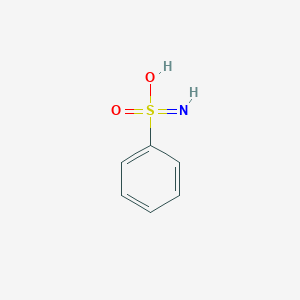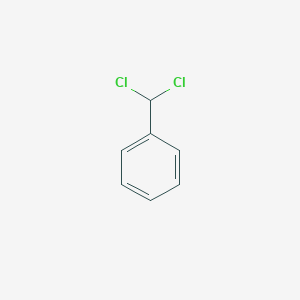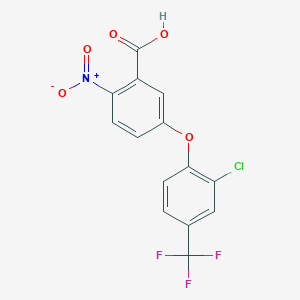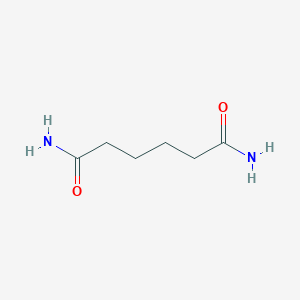
Benzenesulfonamide
Overview
Description
Benzenesulfonamide is an organic compound with the molecular formula C₆H₇NO₂S. It is a sulfonamide derivative where a sulfonamide group is attached to a benzene ring. This compound is known for its applications in various fields, including medicinal chemistry, due to its ability to inhibit certain enzymes and its role as a building block in the synthesis of more complex molecules .
Mechanism of Action
Target of Action
Benzenesulfonamide primarily targets the Carbonic Anhydrase IX (CA IX) enzyme . This enzyme is overexpressed in many solid tumors and plays a significant role in tumor cell proliferation and hypoxia . In addition, this compound analogs have been identified as inhibitors of the Tropomyosin receptor kinase A (TrkA) , a receptor tyrosine kinase that has emerged as a potential target for glioblastoma treatment .
Mode of Action
This compound interacts with its targets by inhibiting their activity. For instance, it inhibits the activity of the CA IX enzyme, thereby disrupting the metabolism of tumor cells . This inhibition leads to changes in gene expression, causing uncontrolled cell proliferation and consequently tumor hypoxia . Similarly, this compound analogs inhibit the TrkA kinase, thereby disrupting the downstream signaling pathway .
Biochemical Pathways
The inhibition of CA IX by this compound affects the anaerobic glycolysis pathway in tumor cells . This disruption leads to significant modifications in pH, which in turn affects the proliferation of tumor cells . On the other hand, the inhibition of TrkA disrupts the downstream signaling pathway, which is crucial for the survival and proliferation of glioblastoma cells .
Pharmacokinetics
The pharmacokinetics of this compound derivatives have been studied in murine models . These compounds show >99% binding to plasma proteins . The pharmacokinetic/pharmacodynamic (PK/PD) relationship of these compounds has been established, with the strongest correlation observed between perforin inhibition in vivo and the time that total plasma concentrations remained above a certain threshold .
Result of Action
The inhibition of CA IX and TrkA by this compound leads to significant anti-proliferative activity against certain cancer cell lines . For instance, certain this compound derivatives have shown significant inhibitory effects against both triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7) . Moreover, some derivatives have been able to induce apoptosis in MDA-MB-231 cells .
Biochemical Analysis
Biochemical Properties
Benzenesulfonamide has been found to interact with various enzymes and proteins, notably carbonic anhydrase IX (CA IX) . This interaction is significant as CA IX is overexpressed in many solid tumors .
Cellular Effects
This compound derivatives have shown significant inhibitory effects against cancer cell lines . They influence cell function by causing changes in gene expression, leading to uncontrolled cell proliferation and tumor hypoxia .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly CA IX . It inhibits CA IX, leading to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound on cellular function have been observed over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . High doses may have toxic or adverse effects, while lower doses may exhibit threshold effects .
Metabolic Pathways
This compound is involved in metabolic pathways, interacting with enzymes such as CA IX . Its effects on metabolic flux or metabolite levels are areas of active investigation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active investigation . It may involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzenesulfonamide can be synthesized through several methods. One common approach involves the reaction of benzenesulfonyl chloride with ammonia or an amine. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_5\text{SO}_2\text{Cl} + \text{NH}_3 \rightarrow \text{C}_6\text{H}_5\text{SO}_2\text{NH}_2 + \text{HCl} ] This reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed .
Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar methods but with optimized conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: Benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.
Oxidation and Reduction: this compound can be oxidized or reduced under specific conditions to form different products.
Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Sulfonic acids or sulfonates.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: It is used in the study of enzyme inhibition, particularly carbonic anhydrase inhibitors, which are important in understanding metabolic processes.
Medicine: this compound derivatives are explored for their potential as anticancer, antimicrobial, and antiviral agents. .
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
Sulfanilamide: Another sulfonamide with similar enzyme inhibitory properties.
Methanesulfonamide: A simpler sulfonamide with different reactivity.
Toluenesulfonamide: A derivative with a methyl group on the benzene ring, affecting its chemical properties.
Uniqueness: Benzenesulfonamide is unique due to its specific structure that allows it to interact with a wide range of biological targets. Its ability to form stable derivatives makes it a versatile compound in both research and industrial applications .
Properties
CAS No. |
98-10-2 |
|---|---|
Molecular Formula |
C6H7NO2S |
Molecular Weight |
157.19 g/mol |
IUPAC Name |
benzenesulfonimidic acid |
InChI |
InChI=1S/C6H7NO2S/c7-10(8,9)6-4-2-1-3-5-6/h1-5H,(H2,7,8,9) |
InChI Key |
KHBQMWCZKVMBLN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)N |
Canonical SMILES |
C1=CC=C(C=C1)S(=N)(=O)O |
melting_point |
151.0 °C |
Key on ui other cas no. |
98-10-2 |
physical_description |
White to cream odorless crystalline powder; [Alfa Aesar MSDS] |
Pictograms |
Irritant |
Related CAS |
18522-93-5 (mono-hydrochloride salt) |
Synonyms |
enzenesulfonamide benzenesulfonamide monosodium salt |
vapor_pressure |
0.000894 [mmHg] |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-2-(dichloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B165769.png)




![Pyrazolo[1,5-a]pyridin-3-amine](/img/structure/B165781.png)







